molecular formula C12H10O2S2 B8328605 4-(Phenylsulfonyl)benzenethiol

4-(Phenylsulfonyl)benzenethiol

Cat. No.: B8328605
M. Wt: 250.3 g/mol
InChI Key: PVDXGXYFQAGKPL-UHFFFAOYSA-N
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Description

This compound combines a thiol (-SH) group with a sulfonyl moiety, imparting unique electronic and steric properties. The sulfonyl group is strongly electron-withdrawing, which enhances the acidity of the thiol proton compared to unsubstituted benzenethiol (thiophenol) .

Key applications inferred from related compounds include:

  • Energy storage: Electropolymerized benzenethiol derivatives (e.g., poly(4-(thiophene-3-yl)benzenethiol)) are used in lithium-sulfur battery cathodes due to their conductive frameworks and polysulfide-trapping capabilities .
  • Pharmaceutical intermediates: Sulfonyl-containing compounds are frequently employed in drug synthesis, such as 4-(phenylsulfonyl)piperazine derivatives in quinoxaline-based immunomodulators .

Properties

Molecular Formula

C12H10O2S2

Molecular Weight

250.3 g/mol

IUPAC Name

4-(benzenesulfonyl)benzenethiol

InChI

InChI=1S/C12H10O2S2/c13-16(14,11-4-2-1-3-5-11)12-8-6-10(15)7-9-12/h1-9,15H

InChI Key

PVDXGXYFQAGKPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)S

Origin of Product

United States

Comparison with Similar Compounds

Benzenethiol (Thiophenol)

  • Structure : C₆H₅SH.
  • Key Differences: Lacking the sulfonyl group, thiophenol has a lower acidity (pKa ~6.5) compared to 4-(phenylsulfonyl)benzenethiol, where the electron-withdrawing sulfonyl group likely reduces the pKa further .
  • Applications : Used in surface-enhanced Raman scattering (SERS) due to strong adsorption on metal surfaces . The sulfonyl derivative may exhibit altered adsorption behavior due to steric and electronic effects.

4-(Methylsulfanyl)benzenethiol (CAS 1122-97-0)

  • Structure : C₇H₈S₂; methylthio (-SMe) substituent at the para position.
  • Key Differences :
    • The methylthio group is less electron-withdrawing than phenylsulfonyl, resulting in weaker acidity.
    • Smaller steric profile compared to the bulky phenylsulfonyl group.
  • Applications: Potential use in organic synthesis as a milder thiolating agent .

4-(Dimethylamino)-benzenethiol

  • Structure: C₈H₁₁NS; dimethylamino (-NMe₂) substituent.
  • Key Differences: The electron-donating amino group increases electron density on the aromatic ring, reducing thiol acidity. Enhanced resonance stabilization of the thiolate anion compared to sulfonyl derivatives.
  • Applications: Suitable for SERS studies due to strong interactions with plasmonic nanoparticles .

4-(Phenylsulfonyl)benzaldehyde

  • Structure : C₁₃H₁₀O₃S; aldehyde (-CHO) instead of thiol.
  • Key Differences: The aldehyde group enables nucleophilic addition reactions, unlike the thiol’s propensity for oxidation or disulfide formation. Used in multicomponent reactions to synthesize quinolinone derivatives with anti-cancer activity .

Structural and Functional Data Table

Compound Substituent Molecular Formula Key Properties Applications References
This compound -SO₂Ph C₁₂H₁₀O₂S₂ High acidity, electron-deficient ring Battery cathodes, drug intermediates
Benzenethiol -H C₆H₆S Moderate acidity (pKa ~6.5) SERS, organic synthesis
4-(Methylsulfanyl)benzenethiol -SMe C₇H₈S₂ Lower acidity, smaller steric bulk Thiolation reactions
4-(Dimethylamino)-benzenethiol -NMe₂ C₈H₁₁NS Low acidity, electron-rich ring SERS probes
4-(Phenylsulfonyl)benzaldehyde -SO₂Ph, -CHO C₁₃H₁₀O₃S Electrophilic aldehyde group Anti-cancer agents

Key Research Findings

  • Electron-Withdrawing Effects: The phenylsulfonyl group significantly increases the acidity of the thiol proton, making this compound more reactive in deprotonation or nucleophilic substitution reactions compared to methylthio or amino derivatives .
  • Steric Hindrance : The bulky sulfonyl group may limit applications requiring small molecular footprints (e.g., certain catalytic systems) but enhances stability in polymeric matrices for batteries .
  • Biological Relevance: Sulfonyl-containing compounds exhibit improved binding to biological targets (e.g., enzymes), as seen in quinoxaline derivatives with 4-(phenylsulfonyl)piperazine moieties .

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